N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine
Overview
Description
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine is a complex organic compound that features a dibenzothiophene core with pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine typically involves the reaction of dibenzothiophene derivatives with pyridinyl compounds under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where hetaryl ureas and alcohols are utilized to produce the desired compound . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the pyridinyl compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination complexes.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as catalysts and photoactive compounds.
Mechanism of Action
The mechanism of action of N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzothiophene derivatives and pyridinyl-substituted compounds, such as:
Uniqueness
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5,5-dioxo-7-(pyridin-2-ylmethylideneamino)dibenzothiophen-3-yl]-1-pyridin-2-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2S/c29-31(30)23-13-17(27-15-19-5-1-3-11-25-19)7-9-21(23)22-10-8-18(14-24(22)31)28-16-20-6-2-4-12-26-20/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONCGPRXGTRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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